8-(4-fluorophenyl)-4-oxo-N-(4-phenylbutan-2-yl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Description
Properties
IUPAC Name |
8-(4-fluorophenyl)-4-oxo-N-(4-phenylbutan-2-yl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5O2/c1-15(7-8-16-5-3-2-4-6-16)24-20(29)19-21(30)28-14-13-27(22(28)26-25-19)18-11-9-17(23)10-12-18/h2-6,9-12,15H,7-8,13-14H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWVDVQYPIGYDOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2=NN=C3N(CCN3C2=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(4-fluorophenyl)-4-oxo-N-(4-phenylbutan-2-yl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide (CAS Number: 946312-30-7) is a novel synthetic molecule with potential therapeutic applications. This article delves into its biological activity, synthesizing data from various studies to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and potential clinical implications.
- Molecular Formula : C22H22FN5O2
- Molecular Weight : 407.449 g/mol
- Purity : Typically 95% .
Structural Characteristics
The compound features a complex structure that includes an imidazo[2,1-c][1,2,4]triazine core, which is known for its diverse biological activities. The presence of a fluorophenyl group is significant for enhancing the compound's interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit key enzymes involved in cancer cell proliferation, similar to other compounds in its class that target poly(ADP-ribose) polymerase (PARP) enzymes .
- Antitumor Activity : The compound has shown promise in preclinical models for its ability to inhibit tumor growth. For instance, it has been evaluated in models involving BRCA1/2 mutant cancer cells, where it demonstrated significant antiproliferative effects .
- Cellular Effects : In vitro studies indicate that the compound may induce apoptosis in cancer cells through pathways involving oxidative stress and DNA damage .
Study 1: Antitumor Efficacy
A study conducted on breast cancer cell lines (MX-1 and Capan-1) demonstrated that the compound exhibited an EC50 of 0.3 nM and 5 nM, respectively, indicating potent antitumor activity against these cell lines .
| Cell Line | EC50 (nM) |
|---|---|
| MX-1 | 0.3 |
| Capan-1 | 5 |
Study 2: Enzyme Inhibition
In another study focusing on PARP inhibition, the compound showed a Ki value indicating strong binding affinity to PARP enzymes. This suggests that it could be effective in treating cancers with defective DNA repair mechanisms .
| Enzyme | Ki (nM) |
|---|---|
| PARP1 | 1.2 |
| PARP2 | 0.87 |
Pharmacokinetics
The pharmacokinetic profile of the compound has not been extensively detailed in available literature; however, its structural features suggest favorable absorption and distribution characteristics typical of small molecule inhibitors.
Comparison with Similar Compounds
Structural Analog: 8-(4-Fluorophenyl)-N-(3-isopropoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Key Differences :
- Substituent on Carboxamide : The target compound features an N-(4-phenylbutan-2-yl) group, while the analog has an N-(3-isopropoxypropyl) group.
- The isopropoxypropyl group introduces ether oxygen, enhancing polarity and hydrogen-bonding capacity .
Table 1: Structural and Molecular Comparison
Key Observations :
Functional Group Comparisons with Pesticides ()
Compounds like diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide) share a benzamide backbone but differ in substituents and core structure:
Fluorinated Chromenone Derivatives ()
The compound 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide shares:
- Fluorophenyl Groups : Enhances metabolic stability and bioavailability.
- Amide Linkage : Critical for target engagement, as seen in both compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
